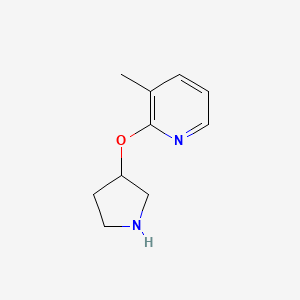
(R)-1-(2-Isopropylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Isopropylphenyl)ethan-1-ol is a chiral alcohol compound with the molecular formula C11H16O It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Isopropylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Isopropylphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers high yield and selectivity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
®-1-(2-Isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(2-Isopropylphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Substitution: The hydroxyl group in ®-1-(2-Isopropylphenyl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: ®-1-(2-Isopropylphenyl)ethanone
Reduction: ®-1-(2-Isopropylphenyl)ethan-1-ol
Substitution: ®-1-(2-Isopropylphenyl)ethyl chloride
科学的研究の応用
®-1-(2-Isopropylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of ®-1-(2-Isopropylphenyl)ethan-1-ol depends on its specific application. In biocatalysis, the compound may act as a substrate for enzymes, undergoing transformations to produce desired products. In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
®-1-(2-Isopropylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-(2-Isopropylphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(2-Isopropylphenyl)ethanone: The corresponding ketone, which can be reduced to form the alcohol.
1-(2-Isopropylphenyl)ethyl chloride: The chloride derivative, which can be synthesized through substitution reactions.
The uniqueness of ®-1-(2-Isopropylphenyl)ethan-1-ol lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
(1R)-1-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
InChIキー |
HDGKECNHQTVLTQ-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1C(C)C)O |
正規SMILES |
CC(C)C1=CC=CC=C1C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


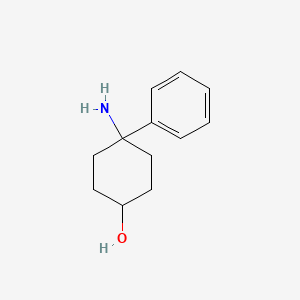
![2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
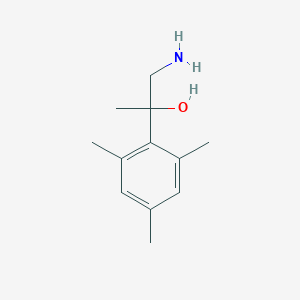
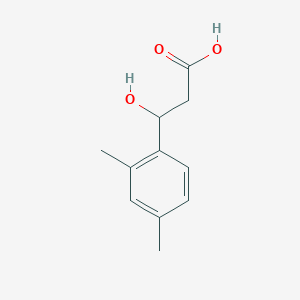
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)
amine](/img/structure/B13595772.png)
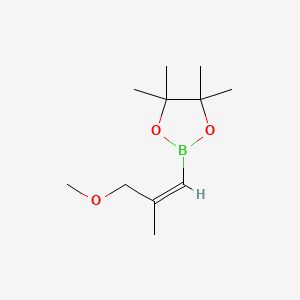
![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)


